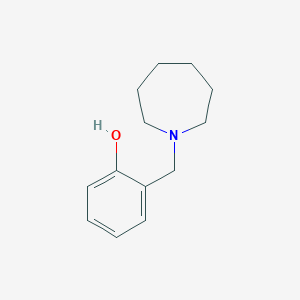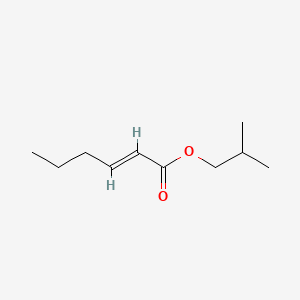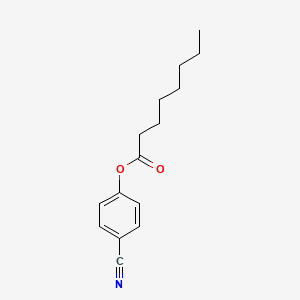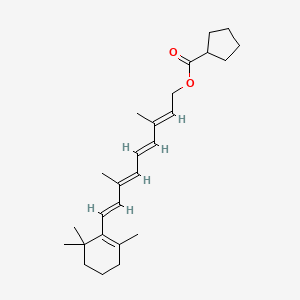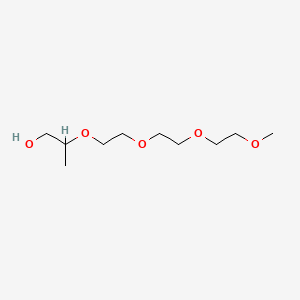
2-Methyl-3,6,9,12-tetraoxatridecan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3,6,9,12-tetraoxatridecan-1-ol is an organic compound with the molecular formula C10H22O5. It is a member of the class of compounds known as polyether alcohols. This compound is characterized by its multiple ether linkages and a terminal hydroxyl group, making it a versatile molecule in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-3,6,9,12-tetraoxatridecan-1-ol can be synthesized through the addition reaction of tetraethylene glycol with methanol in the presence of a metal hydride catalyst. This reaction typically occurs under neutral or slightly acidic conditions and requires a specific reaction time and temperature to achieve optimal yields .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are combined under controlled conditions. The process ensures high purity and consistency of the final product, which is essential for its various applications.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3,6,9,12-tetraoxatridecan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form corresponding ethers.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides (e.g., NaBr) can be used under basic conditions to substitute the hydroxyl group.
Major Products
Oxidation: Aldehydes and carboxylic acids.
Reduction: Ethers.
Substitution: Halogenated compounds.
Scientific Research Applications
2-Methyl-3,6,9,12-tetraoxatridecan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the preparation of biocompatible materials and as a component in drug delivery systems.
Medicine: Utilized in the formulation of pharmaceuticals due to its solubility and low toxicity.
Industry: Acts as a surfactant, emulsifier, and lubricant in various industrial processes
Mechanism of Action
The mechanism of action of 2-Methyl-3,6,9,12-tetraoxatridecan-1-ol involves its interaction with molecular targets through its hydroxyl and ether groups. These functional groups enable the compound to form hydrogen bonds and interact with various biological molecules, facilitating its role in drug delivery and other applications. The pathways involved include the modulation of solubility and permeability of drugs, enhancing their bioavailability .
Comparison with Similar Compounds
Similar Compounds
- Tetraethylene glycol monomethyl ether
- 3,6,9,12-Tetraoxatridecan-1-ol
- 2,5,8,11-Tetraoxatridecan-13-ol
Uniqueness
2-Methyl-3,6,9,12-tetraoxatridecan-1-ol is unique due to its specific molecular structure, which provides a balance of hydrophilic and hydrophobic properties. This makes it particularly useful in applications requiring solubility in both water and organic solvents. Its multiple ether linkages also contribute to its stability and versatility in various chemical reactions .
Properties
CAS No. |
74198-19-9 |
|---|---|
Molecular Formula |
C10H22O5 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propan-1-ol |
InChI |
InChI=1S/C10H22O5/c1-10(9-11)15-8-7-14-6-5-13-4-3-12-2/h10-11H,3-9H2,1-2H3 |
InChI Key |
QFYJXYBADYVKQN-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)OCCOCCOCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


